2,5-Dithiabicyclo[2.2.0]hexane
Description
Properties
CAS No. |
652170-05-3 |
|---|---|
Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
2,5-dithiabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
InChI Key |
VEZRMXXWQIXURS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S1)CS2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Protected Dithiol Precursors
A prominent method involves the deprotection and subsequent cyclization of bis-silylated dithiol intermediates. For example, 1,2-bis(triisopropylsilanylthio)allylbenzene undergoes cyclization in dichloromethane (DCM) with hydrochloric acid (HCl) and zinc triflate (Zn(OTf)₂) as a Lewis acid catalyst. The reaction proceeds at room temperature, achieving an 82% yield of 2,5-dithiabicyclo[2.2.0]hexane after neutralization and purification.
Reaction Conditions:
- Substrate: 1,2-Bis(triisopropylsilanylthio)allylbenzene
- Catalyst: Zn(OTf)₂ (0.5 equiv relative to substrate)
- Acid: HCl (1.0 M in Et₂O)
- Solvent: DCM
- Time: 2 hours
- Workup: Neutralization with NaHCO₃, silica gel chromatography
This method leverages the stability of silyl protecting groups, which prevent premature oxidation or side reactions during cyclization.
Metal-Mediated Condensation of Dichlorodisilanes
Although primarily used for silicon-containing analogs, co-condensation strategies with lithium metal provide insights into sulfur-based systems. Reacting 1,2-dichlorotetraisopropyldisilane with lithium in tetrahydrofuran (THF) generates bicyclo[2.2.0] structures via radical intermediates. Adapting this method for sulfur could involve substituting silicon with sulfur-containing monomers (e.g., dichlorodisulfides), though such syntheses remain speculative without direct evidence.
Hypothetical Pathway:
- Monomer Preparation: Synthesize 1,2-dichloro-1,2-dithiolane.
- Reductive Coupling: Treat with lithium in THF to induce cyclization.
- Quenching: Hydrolyze intermediates to yield the target compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.
Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and synthetic differences between 2,5-Dithiabicyclo[2.2.0]hexane and analogous bicyclic systems:
Reactivity and Stability
- 2,5-Dithiabicyclo[2.2.0]hexane : Sulfur atoms enhance susceptibility to nucleophilic attack and oxidative cleavage. The strained system may undergo ring-opening reactions under acidic or thermal conditions.
- 2-Azabicyclo[2.2.0]hexanes : React with HBr to cleave the azetidine ring, yielding linear amines (e.g., 5-endo-hydroxymethyl derivatives) .
- 2-Thiabicyclo[2.2.0]hexane derivatives : Participate in 1,3-dipolar cycloadditions due to sulfur's electron-withdrawing effects, forming complex heterocycles .
Research Findings and Challenges
- Strain vs. Stability : The [2.2.0] system in 2,5-dithiabicyclohexane exhibits higher strain than [3.1.0] or [3.2.0] analogs, limiting its isolation and storage stability.
- Synthetic Complexity : Introducing two sulfur atoms complicates synthesis; methods for 2-azabicyclo[2.2.0]hexanes (e.g., photochemical routes) may require adaptation .
Biological Activity
2,5-Dithiabicyclo[2.2.0]hexane, a bicyclic compound featuring sulfur atoms in its structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2,5-dithiabicyclo[2.2.0]hexane, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,5-dithiabicyclo[2.2.0]hexane is . Its structure consists of a bicyclic framework with two sulfur atoms incorporated into the cyclohexane-like ring system. This unique arrangement contributes to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 134.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antimicrobial Properties
Research has indicated that 2,5-dithiabicyclo[2.2.0]hexane exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell membranes and interference with metabolic processes. The sulfur atoms in the compound may play a crucial role in forming reactive species that damage cellular components.
Case Studies
- Antibacterial Activity Against E. coli : In a controlled laboratory study, 2,5-dithiabicyclo[2.2.0]hexane was tested against Escherichia coli strains resistant to conventional antibiotics. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antibacterial effects.
- Synergistic Effects with Antibiotics : Another study investigated the synergistic effects of 2,5-dithiabicyclo[2.2.0]hexane when combined with commonly used antibiotics such as ampicillin and tetracycline. The combination treatment displayed enhanced efficacy compared to either treatment alone, suggesting that this compound could be used to augment existing antibiotic therapies.
Table 2: Summary of Biological Activity Studies
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Effective against E. coli at 50 µg/mL |
| Synergistic Effects | Enhanced efficacy with ampicillin and tetracycline |
| Mechanism | Disruption of cell membranes |
Toxicity and Safety Profile
While preliminary studies highlight the antimicrobial potential of 2,5-dithiabicyclo[2.2.0]hexane, it is essential to assess its toxicity profile. Current data suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety parameters before clinical applications can be considered.
Future Research Directions
Future research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity of 2,5-dithiabicyclo[2.2.0]hexane in animal models.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activity.
- Formulation Development : Exploring potential formulations for effective delivery in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
